3-Bromo-5-(trifluoromethyl)phenylboronic acid - 913835-64-0

3-Bromo-5-(trifluoromethyl)phenylboronic acid

Catalog Number: EVT-1808990
CAS Number: 913835-64-0
Molecular Formula: C7H5BBrF3O2
Molecular Weight: 268.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

The primary application of 3-Bromo-5-(trifluoromethyl)phenylboronic acid in chemical reactions is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. []

  • Synthesis of C-C connected penta-nitro energetic derivatives by coupling with N-methyl-4-bromo-3,5-dinitropyrazole. []
  • Synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. [, ]
  • Synthesis of 4-trifluoromethylated pyrazol-1-yl propanoic acids. []
  • Synthesis of biaryl compounds containing the 2-pyridyl moiety. []
Applications
  • Medicinal Chemistry: The synthesis of novel drug candidates often utilizes Suzuki-Miyaura coupling to introduce diverse substituents on aromatic rings. [, , ]
  • Materials Science: The development of new materials with enhanced properties often involves the precise construction of molecules with specific functionalities. Suzuki-Miyaura coupling using building blocks like 3-Bromo-5-(trifluoromethyl)phenylboronic acid can contribute to this field. [, ]
  • Chemical Biology: The synthesis of chemical probes to investigate biological processes often requires complex molecules with tailored functionalities. Suzuki-Miyaura coupling can be utilized to incorporate specific structural motifs into these probes. []

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

    Compound Description: This compound features a pyrrolidine ring substituted at the meta position of the phenyl ring, relative to the boronic acid functional group. It was synthesized and characterized using various spectroscopic techniques, including X-ray diffraction and DFT analysis. The study focused on understanding its structural properties and potential for biological activity. []

    Relevance: This compound shares the core structure of a phenyl ring with a boronic acid and trifluoromethyl substituent with 3-Bromo-5-(trifluoromethyl)phenylboronic acid. The primary difference lies in the replacement of the bromine atom in the target compound with a pyrrolidine ring in this related compound. []

    Compound Description: 12FPMDA is a dianhydride monomer synthesized using 3,5-bis(trifluoromethyl)benzene boronic acid (6FBB) as a starting material. It serves as a precursor for preparing high-performance polyimides with desirable properties like high glass transition temperatures, thermal stability, and low dielectric constants. []

    Relevance: This compound utilizes a 3,5-bis(trifluoromethyl)phenylboronic acid building block, similar to the target compound. This highlights the versatility of this structural motif in synthesizing diverse molecules with tailored properties. []

5-Aryl-6-(trifluoromethyl)-2,3-Dihydropyrazolo[1,2-a]Pyrazol-1(5H)-One Derivatives

    Compound Description: This class of compounds features a pyrazolo[1,2-a]pyrazol-1(5H)-one core with a trifluoromethyl group at the 6-position and various aryl substituents at the 5-position. They were synthesized using a copper-catalyzed [3 + 2]-cycloaddition reaction and serve as valuable intermediates in organic synthesis. []

    Relevance: While not directly derived from 3-Bromo-5-(trifluoromethyl)phenylboronic acid, these compounds illustrate the relevance of trifluoromethyl-substituted aromatic compounds in medicinal chemistry and drug discovery. []

    Compound Description: This compound is a ring-substituted N-arylcinnamanilide derivative exhibiting potent anti-inflammatory activity. It effectively inhibits lipopolysaccharide-induced NF-κB activation, suggesting a potential therapeutic role in inflammatory diseases. []

    Relevance: This compound is structurally related to 3-Bromo-5-(trifluoromethyl)phenylboronic acid as it shares a similar substitution pattern on the phenyl ring. Both compounds possess a trifluoromethyl group at the 5-position and a halogen atom (bromine in the target compound, chlorine in this related compound) at the 2-position. This similarity highlights the importance of specific substitution patterns in influencing biological activities. []

4-(Trifluoromethyl)phenylboronic acid

    Compound Description: 4-(Trifluoromethyl)phenylboronic acid is commercially available and is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl moiety into diverse molecules. [, ]

    Relevance: This compound is a positional isomer of 3-Bromo-5-(trifluoromethyl)phenylboronic acid, with the trifluoromethyl group positioned at the para position instead of the meta position. It represents a fundamental building block in synthetic chemistry, often employed for similar reactions as the target compound. [, ]

Properties

CAS Number

913835-64-0

Product Name

3-Bromo-5-(trifluoromethyl)phenylboronic acid

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C7H5BBrF3O2

Molecular Weight

268.83 g/mol

InChI

InChI=1S/C7H5BBrF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H

InChI Key

VBYUDGIATDPECY-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)Br)C(F)(F)F)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(F)(F)F)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.